Tert-butyl N-(8-bromooctyl)carbamate

説明

Tert-butyl N-(8-bromooctyl)carbamate is a useful research compound. Its molecular formula is C13H26BrNO2 and its molecular weight is 308.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

準備方法

Industrial Production Methods

化学反応の分析

Types of Reactions

Tert-butyl N-(8-bromooctyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 8-bromooctyl chain can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis often employs sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide compound.

Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

科学的研究の応用

Chemical Synthesis

Reagent in Organic Synthesis

- Tert-butyl N-(8-bromooctyl)carbamate serves as a reagent in organic synthesis, particularly for the formation of carbamate-protected amines. This protection is crucial for preventing unwanted reactions during subsequent synthetic steps.

Substitution Reactions

- The bromine atom in the 8-bromooctyl chain can be substituted with various nucleophiles such as amines or thiols, facilitating the synthesis of complex organic molecules. Common reagents for these reactions include sodium azide and potassium thiocyanate, typically conducted in polar solvents like dimethylformamide or acetonitrile.

| Reaction Type | Description | Reagents Used |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Sodium azide, potassium thiocyanate |

| Hydrolysis | Decomposition of the carbamate group | Hydrochloric acid, sodium hydroxide |

Biological Applications

Synthesis of Bioactive Molecules

- The compound is utilized in synthesizing bioactive molecules and serves as a building block in pharmaceutical development. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Cellular Effects and Mechanisms

- This compound has been shown to influence cellular processes by modulating signaling pathways and gene expression. It interacts with various enzymes and proteins, leading to alterations in their activity which can affect cellular metabolism and behavior.

Pharmacological Insights

Intermediate in Drug Synthesis

- In medicinal chemistry, this compound acts as an intermediate for synthesizing therapeutic agents. Its role in drug development is underscored by its ability to form derivatives that exhibit desired pharmacological profiles.

Pharmacokinetics

- Although specific pharmacokinetic parameters such as bioavailability and half-life are yet to be fully determined, preliminary studies suggest that its stability under physiological conditions may allow for effective drug formulation.

Case Study 1: Inhibition of Amyloid Beta Aggregation

A study investigated the potential of a related compound (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate) to inhibit amyloid beta aggregation, which is relevant for Alzheimer's disease treatment. The findings indicated moderate protective effects against oxidative stress induced by amyloid beta, highlighting the potential therapeutic applications of carbamate derivatives in neurodegenerative diseases .

Case Study 2: Biochemical Interactions

Research has shown that this compound interacts with carboxylic acids and activated NHS esters. These interactions are crucial for developing new biochemical assays and understanding enzyme mechanisms.

作用機序

The mechanism of action of tert-butyl N-(8-bromooctyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group stabilizes the amine, preventing it from undergoing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the carbamate group can be removed through hydrolysis, releasing the free amine .

類似化合物との比較

Similar Compounds

Tert-butyl N-(8-chlorooctyl)carbamate: Similar structure but with a chlorine atom instead of bromine.

Tert-butyl N-(8-iodooctyl)carbamate: Contains an iodine atom in place of bromine.

Tert-butyl N-(8-fluorooctyl)carbamate: Features a fluorine atom instead of bromine.

Uniqueness

Tert-butyl N-(8-bromooctyl)carbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the bromine atom’s size and electronegativity influence the compound’s overall reactivity and stability .

生物活性

Tert-butyl N-(8-bromooctyl)carbamate (CAS No. 142356-35-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects observed in various studies, and relevant case studies.

Chemical Structure and Properties

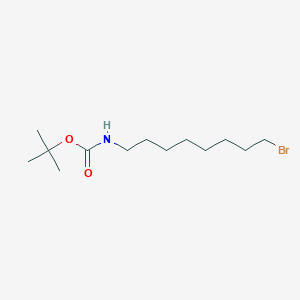

This compound features a tert-butyl group and an 8-bromooctyl chain attached to a carbamate functional group. Its chemical structure can be represented as follows:

This unique structure may contribute to its biological properties, particularly in modulating enzyme activities and interacting with cellular pathways.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

- Enzyme Inhibition : Some studies suggest that carbamates can inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are critical in neurodegenerative diseases like Alzheimer's. This inhibition can prevent the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .

- Antioxidant Activity : Compounds derived from tert-butyl structures often demonstrate significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and inflammation .

- Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory activity in vivo. For instance, derivatives of tert-butyl carbamates have been tested against carrageenan-induced edema, showing significant reductions in inflammation markers .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays and experimental models. The following table summarizes key findings from relevant studies:

Case Studies

- Neuroprotective Effects : In a study assessing the neuroprotective potential of related compounds, it was found that certain carbamate derivatives could reduce neuronal cell death induced by amyloid-beta peptides in astrocytes. Although the effects were moderate compared to standard treatments like galantamine, they provide insight into the potential therapeutic applications for neurodegenerative diseases .

- Inflammation Models : Another significant study involved evaluating the anti-inflammatory properties of various tert-butyl carbamate derivatives. The results indicated that specific structural modifications could enhance their effectiveness against inflammation, suggesting a pathway for developing new anti-inflammatory drugs .

特性

IUPAC Name |

tert-butyl N-(8-bromooctyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDSVMQPKSQVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263522 | |

| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142356-35-2 | |

| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142356-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(8-bromooctyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (8-bromooctyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。